7-Azabicyclo[4.2.0]oct-3-en-8-one
Description
Structural Significance within Azabicyclic Compounds
The defining feature of 7-Azabicyclo[4.2.0]oct-3-en-8-one is its fused bicyclic system, which consists of a six-membered ring fused to a four-membered β-lactam ring. This [4.2.0] framework possesses a moderate level of ring strain, estimated to be between 25–30 kcal/mol. This strain is a critical factor influencing its reactivity, particularly in ring-opening reactions. The α,β-unsaturated ketone functionality within the structure enables conjugate addition reactions.
The stereochemistry of the molecule is also significant, with the (1R,6S) enantiomer being particularly relevant in biological contexts. Racemic mixtures of this compound can be effectively separated using enzymatic kinetic resolution, for instance, with Candida antarctica lipase (B570770) B (CAL-B).
The structural properties of the [4.2.0] system distinguish it from other azabicyclic analogues. For example, compared to the more strained [3.2.0] systems, it shows different reactivity. In contrast, the less strained [4.2.1] systems exhibit greater stability. This intermediate strain level gives the [4.2.0] framework a unique reactivity profile that is valuable in chemical synthesis.
| Parameter | [4.2.0] System | [3.2.0] System | [4.2.1] System |
|---|---|---|---|
| Ring Strain (kcal/mol) | 25–30 | 35–40 | 20–25 |
| Lactam pKa | 10.2–10.5 | 9.8–10.1 | 11.0–11.3 |
Research Context and Importance of Strained Bicyclic β-Lactam Systems
The this compound belongs to the broader class of β-lactams, which are characterized by a four-membered lactam (a cyclic amide) ring. wikipedia.org The β-lactam ring is a key structural component in a wide array of clinically significant antibiotics, including penicillins, cephalosporins, and carbapenems. wikipedia.orgnih.gov
The significance of strained bicyclic β-lactam systems stems from their inherent reactivity. The strain in the four-membered ring makes the amide bond susceptible to hydrolysis. wikipedia.org This reactivity is further enhanced when the β-lactam is fused to another ring, as is the case in many bicyclic antibiotics. wikipedia.org The strained ring structure facilitates ring-opening reactions, a property that is extensively utilized in the synthesis of various medicinally active compounds. nih.gov The reactivity is crucial for their biological mechanism of action, which typically involves the acylation of enzymes essential for bacterial cell wall synthesis. nih.gov
The unique structural and electronic properties of strained bicyclic β-lactams have made them attractive targets for synthetic organic chemists. They serve as versatile synthetic intermediates and chiral synthons for creating a variety of nitrogen-containing compounds beyond antibiotics, such as non-protein amino acids and peptidomimetics. nih.gov The development of catalytic asymmetric methods for synthesizing bicyclic β-lactams has been a significant area of research, enabling the production of enantiopure compounds that are key intermediates for various pharmaceuticals. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
7-azabicyclo[4.2.0]oct-3-en-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-5-3-1-2-4-6(5)8-7/h1-2,5-6H,3-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHROAFZNBVGGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942281 | |
| Record name | 7-Azabicyclo[4.2.0]octa-3,7-dien-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20205-48-5 | |
| Record name | 7-Azabicyclo(4.2.0)oct-3-en-8-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020205485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20205-48-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Azabicyclo[4.2.0]octa-3,7-dien-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Azabicyclo 4.2.0 Oct 3 En 8 One and Analogues
Cycloaddition Reactions in the Construction of the Azabicyclo[4.2.0]octane Core
Cycloaddition reactions represent a powerful and convergent approach to the synthesis of the 7-azabicyclo[4.2.0]octane core, allowing for the rapid assembly of the bicyclic system.
Photochemical [2+2] Cycloadditions
Photochemical [2+2] cycloadditions are a cornerstone in the synthesis of cyclobutane-containing structures, including the bicyclo[4.2.0]octane framework. researchgate.net This reaction involves the light-induced cycloaddition of an excited state enone to a ground state alkene, forming two new carbon-carbon bonds and up to four new stereogenic centers. researchgate.net The first reported [2+2] photocycloaddition dates back to 1908 with the formation of carvone (B1668592) camphor (B46023) from carvone exposed to sunlight. researchgate.net
In the context of azabicyclic compounds, visible light can be utilized to promote intermolecular [2+2] cycloaddition reactions between alkenes and 1,4-dihydropyridines, catalyzed by a photosensitizer. google.com This method provides an efficient and highly regio- and stereoselective route to polysubstituted 2-azabicyclo[4.2.0]octane compounds. google.com The reaction conditions are generally mild, the operation is straightforward, and it exhibits high atom economy with yields typically ranging from 56% to 99%. google.com
A notable and unexpected formation of a 2-azabicyclo[4.2.0]octa-4,7-diene derivative was observed during the photochemical irradiation of 2-vinyl-1,2-dihydropyridine. researchgate.net The proposed mechanism involves a cascading 6π–8π–4π electrocyclic rearrangement. researchgate.net This process is thought to initiate with a 6π-electrocyclic ring-opening of the 2-vinyl-1,2-dihydropyridine to form an 1-azaoctatetraene intermediate. Subsequent 8π-electrocyclization gives an azacyclooctatriene, which then undergoes a final 4π-electrocyclization to yield the 2-azabicyclo[4.2.0]octa-4,7-diene product. researchgate.net
Intramolecular Cyclization Approaches
Intramolecular cyclization strategies offer a high degree of control over the stereochemical outcome of the reaction. One prominent method involves the cyclization of a diene with a nitrogen-containing reagent. This approach often utilizes dienes, which are compounds containing two double bonds that can participate in the cyclization, and nitrogenous reagents like amines or isocyanates to introduce the nitrogen atom into the bicyclic structure.
Lewis acid-catalyzed intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls has been reported to produce highly functionalized 2,5-dihydropyrroles. rsc.org Furthermore, intramolecular Heck reactions have been employed to access the related 7-azabicyclo[4.3.1]decane ring system from tricarbonyl(tropone)iron. beilstein-journals.org
Enzymatic Synthetic Routes and Biocatalytic Resolution Techniques
Enzymatic methods have gained prominence in the synthesis of chiral compounds due to their high enantioselectivity and mild reaction conditions.
Lipase-Catalyzed Ring Opening for Enantiomeric Transformations
Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), are effective biocatalysts for the kinetic resolution of racemic 7-azabicyclo[4.2.0]oct-3-en-8-one. scispace.com This resolution is achieved through the enantioselective ring opening of the β-lactam. scispace.com In a typical procedure, the racemic mixture is treated with the lipase in a suitable solvent, such as methyl tert-butyl ether (MTBE), with water acting as the hydrolytic agent. scispace.com The lipase selectively hydrolyzes one enantiomer of the lactam, leading to the formation of the corresponding enantiopure amino acid and leaving the unreacted enantiopure lactam. scispace.com For instance, the resolution of this compound using CAL-B can achieve a 50% conversion in 4.5 hours at 80°C, yielding the (–)-lactam and the (+)-amino acid in enantiopure forms. scispace.com
This enzymatic approach has also been successfully applied to the resolution of various bicyclic β-lactams, including benzo-fused analogues like 4,5-benzo-7-azabicyclo[4.2.0]octan-8-one. researchgate.net The lipase-catalyzed enantioselective ring opening of these lactams with water in diisopropyl ether at 60°C has proven to be highly efficient, with enantiomeric excesses often exceeding 96%. researchgate.net
Table 1: Resolution Efficiency of Racemic this compound
| Method | Enantiomeric Excess (%) | Yield (%) |
| CAL-B lipase | 98.5 | 72 |
| Chiral HPLC | 99.2 | 65 |
| Diastereomeric salt | 85.7 | 58 |
Palladium-Catalyzed Cyclization Strategies
Palladium catalysis offers a versatile and powerful tool for the construction of complex cyclic and bicyclic systems. divyarasayan.orgvu.nl These reactions often proceed with high efficiency and selectivity under mild conditions.
Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides has been successfully employed to synthesize indanones and 2-cyclopentenones. nih.gov The proposed mechanism involves the oxidative addition of the organic halide or triflate to a Pd(0) catalyst, followed by CO insertion, acylpalladation of a neighboring double bond, and subsequent steps to yield the cyclized product. nih.gov Similarly, N-acyl indoles can be accessed through the palladium-catalyzed carbonylative cyclization of 2-alkynylanilines and aryl iodides. rsc.org
While direct examples for the synthesis of this compound via this method are not prevalent in the provided search results, the general applicability of palladium-catalyzed cyclizations to form fused ring systems suggests its potential in this area. divyarasayan.org For instance, palladium-catalyzed intramolecular cyclization in diene systems has led to the formation of fused cyclopentane-cyclopropane and cyclopentane-cyclopentane rings. divyarasayan.org
Stereoselective and Enantioselective Synthetic Routes to Azabicyclic Frameworks
The development of stereoselective and enantioselective methods is crucial for the synthesis of biologically active molecules, as often only one enantiomer exhibits the desired therapeutic effect.
A general and enantioselective synthesis of 1-azabicyclic frameworks has been developed, which introduces a new strategy for dynamic kinetic resolution. nih.gov This method combines a rapid tautomeric equilibration of diastereomeric iminium cations with a diastereoselective sigmatropic rearrangement. nih.gov This approach has been used to synthesize various angularly substituted azabicyclic systems, such as octahydroindoles and decahydrocyclohepta[b]pyrroles, in good yields and with excellent enantiomeric excess (99% ee). nih.gov
Another versatile enantioselective synthesis of azabicyclic ring systems involves an indium-mediated allylation of a chiral sulfinamide, followed by N-alkylation, ring-closing metathesis (RCM), and a one-pot deprotection/reductive amination sequence. nih.govvanderbilt.edu This methodology provides rapid, high-yielding access to enantiopure azabicyclic ring systems, and either enantiomer can be prepared by using the appropriate (R)- or (S)-tert-butyl sulfinamide. nih.gov The stereochemistry is established through a highly diastereoselective indium-mediated allylation of an Ellman sulfinimine. vanderbilt.edudaneshyari.com
Table 2: Enantioselective Synthesis of 1-Azabicyclic Frameworks via Dynamic Kinetic Resolution nih.gov
| Product | Yield (%) | Enantiomeric Excess (%) |
| Octahydrocyclopenta[b]pyrrole | 87 | 99 |
| Octahydroindole | Good | 99 |
| Decahydrocyclohepta[b]pyrrole | Good | 99 |
| Octahydrocyclopenta[b]pyridine | Good | 99 |
Synthesis of Related Azabicyclo[4.2.0]oct-x-en-8-one Isomers
The synthesis of isomers of this compound provides access to a variety of bicyclic β-lactam structures with potential applications in medicinal chemistry and as versatile synthetic intermediates. Methodologies for preparing these isomers often involve cycloaddition reactions, including photochemical and thermal pathways, as well as intramolecular cyclizations.
One common strategy involves the [2+2] cycloaddition of an alkene and an isocyanate. For instance, the reaction of hexa-1,5-diene with chlorosulfonyl isocyanate leads to the formation of the homologous 8-oxo-1-azabicyclo[4.2.0]oct-2-ene system after further synthetic modifications. rsc.org This highlights the utility of dienes in constructing the bicyclic framework.
Photochemical methods have also proven effective. Visible light-mediated [2+2] cycloaddition reactions can be used to construct polysubstituted 2-azabicyclo[4.2.0]octane compounds from readily available 1,4-dihydropyridines and alkenes. google.com This approach is noted for its mild reaction conditions and high stereoselectivity, with reported yields ranging from 56% to 99%. google.com Similarly, novel 3-azabicyclo[4.2.0]octan-4-one derivatives can be synthesized by combining the Ugi multicomponent reaction with [2+2] enone-olefin photochemical transformations. nih.gov
The position of the double bond within the six-membered ring can also be varied. For example, novel synthetic routes starting from cis-7-azabicyclo[4.2.0]oct-4-en-8-one have been developed to produce hydroxylated amino acid precursors. researchgate.net
Thermal intramolecular [2+2] cycloadditions of allenes containing a three-atom tether have been shown to regioselectively form bicyclo[4.2.0]oct-5-ene derivatives in good to excellent yields. nih.gov This method proceeds through a stepwise mechanism involving a biradical intermediate. nih.gov
The table below summarizes various synthetic approaches to different azabicyclo[4.2.0]octenone isomers.
| Isomer | Synthetic Method | Starting Materials | Key Features | Reported Yield |
| 1-Azabicyclo[4.2.0]oct-2-en-8-one | Intramolecular Wittig reaction | 4-Allylazetidin-2-one derived from hexa-1,5-diene and chlorosulfonyl isocyanate | Constructs the 2,3-double bond via cyclization. rsc.org | Not specified |
| 2-Azabicyclo[4.2.0]octane derivatives | Visible light-promoted intermolecular [2+2] cycloaddition | 1,4-Dihydropyridines and various alkenes | High efficiency, regio- and stereoselectivity under mild conditions. google.com | 56% - 99% |
| 3-Azabicyclo[4.2.0]octan-4-one derivatives | Sequential Ugi multicomponent reaction and [2+2] enone-olefin photochemical transformation | Various aldehydes, amines, isocyanides, and carboxylic acids followed by reaction with an olefin | Creates up to five new stereocenters in the overall sequence. nih.gov | Not specified |
| Bicyclo[4.2.0]oct-5-ene derivatives | Thermal intramolecular [2+2] cycloaddition | Allenes with a three-atom tether (allenenes or allenynes) | Highly regio- and stereoselective formation of the bicyclic system. nih.gov | Good to excellent |
Reactivity and Mechanistic Investigations of 7 Azabicyclo 4.2.0 Oct 3 En 8 One
Ring-Opening Reactions of the β-Lactam Moiety
The four-membered β-lactam ring in 7-azabicyclo[4.2.0]oct-3-en-8-one is characterized by significant ring strain, estimated to be around 25–30 kcal/mol for the bicyclo[4.2.0] system. This inherent strain is a primary driver for its susceptibility to ring-opening reactions under various conditions.
Thermal Rearrangements and Valence Isomerizations
Under thermal conditions, the 7-azabicyclo[4.2.0]octene framework is known to undergo rearrangement to form the thermodynamically more stable 6-azabicyclo[3.2.1]oct-2-ene system. This transformation is driven by the relief of the significant ring strain associated with the fused four-membered ring. In related systems, such as N-sulfonyl-7-azabicyclo[4.2.0]oct-3-ene, the rearrangement is facilitated by the neighboring group participation of the sulfonamide nitrogen. This participation can influence the reaction kinetics, with electron-withdrawing substituents on the sulfonamide group accelerating the process by stabilizing the transition state. While detailed mechanistic studies specifically on this compound are not extensively documented in the reviewed literature, the underlying principle of strain relief suggests a similar rearrangement pathway is plausible.
Valence isomerization, a phenomenon observed in related azocine (B12641756) derivatives, where a dynamic equilibrium exists between different cyclic forms, may also play a role in the reactivity of this compound, particularly in attempts to synthesize more complex heterocyclic systems like azetes.
Electrophilic and Nucleophilic Ring-Opening Pathways
The β-lactam ring of this compound is susceptible to cleavage by both electrophiles and nucleophiles, a hallmark of β-lactam chemistry.
Electrophilic Ring-Opening: Acid-catalyzed ring-opening of the bicyclo[4.2.0] system can lead to rearrangement products. Protonation of the lactam carbonyl oxygen would activate the ring towards cleavage.
Nucleophilic Ring-Opening: The strained carbonyl group of the β-lactam is a prime target for nucleophilic attack. This is exemplified by hydrolysis, alcoholysis, and aminolysis, which lead to the corresponding β-amino acids, esters, and amides, respectively. A notable application of this reactivity is the enzymatic kinetic resolution of racemic this compound. Using Candida antarctica lipase (B570770) B (CAL-B), the racemic mixture can be efficiently separated. scispace.com In a specific example, treatment with CAL-B in methyl tert-butyl ether (MTBE) with water as the nucleophile at 80°C resulted in a 50% conversion after 4.5 hours, yielding the enantiopure (-)-lactam and the corresponding (+)-amino acid. scispace.com This enzymatic hydrolysis underscores the accessibility of the lactam carbonyl to nucleophilic attack and the high degree of stereoselectivity that can be achieved.
Base-catalyzed hydrolysis is another common nucleophilic ring-opening pathway. However, studies on the related 7-azabicyclo[2.2.1]heptane amide system have shown an unexpected resistance to base-catalyzed hydrolysis, suggesting that the bicyclic framework can influence the reactivity of the amide bond. mdpi.com
Transformations Involving the Endocyclic Double Bond
The endocyclic double bond in this compound provides a site for various addition reactions, allowing for further functionalization of the molecule. The reactivity of this double bond is characteristic of alkenes, particularly those in proximity to electron-withdrawing groups.
Electrophilic addition is a key reaction type for this moiety. For instance, the addition of hydrogen halides (HX) would proceed via protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide nucleophile. libretexts.orgyoutube.com The regioselectivity of this addition would be governed by the stability of the resulting carbocation.
A specific example of electrophilic addition in a closely related system is the iodolactonization of N-Boc-protected 7-azabicyclo[4.2.0]oct-4-en-8-one. researchgate.net This reaction involves the attack of an electrophilic iodine species on the double bond, followed by intramolecular cyclization with the carboxylate group, demonstrating a method for stereoselective functionalization. While this example is on an isomeric system, it highlights the potential for similar transformations on the title compound.
Other potential transformations of the double bond include oxidation to form epoxides or diols, and reduction to the corresponding saturated bicyclic system. The α,β-unsaturated nature of the enone system also allows for conjugate addition reactions.
Reactivity of the Ketone Functional Group
The ketone at the C-8 position offers another handle for chemical modification. Standard ketone reactions can be applied to this compound, provided that the reagents are chosen to be compatible with the other functional groups present.
Reduction: The ketone can be reduced to the corresponding alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent would be crucial to control the chemoselectivity, as LiAlH₄ can also reduce the β-lactam.
Nucleophilic Addition: The ketone carbonyl is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents (RMgX). molaid.comresearchgate.net This would lead to the formation of a tertiary alcohol at the C-8 position. The success of such a reaction would depend on the relative reactivity of the ketone versus the β-lactam carbonyl towards the chosen nucleophile.
Chemo- and Regioselectivity in Chemical Transformations
The presence of three distinct reactive sites—the β-lactam, the double bond, and the ketone—makes chemo- and regioselectivity critical considerations in the chemical transformations of this compound.
Chemoselectivity: The choice of reagents and reaction conditions determines which functional group will react preferentially. For example, reduction with the milder NaBH₄ would likely favor reduction of the ketone over the β-lactam, whereas the more powerful LiAlH₄ could potentially reduce both. thieme-connect.de Enzymatic reactions, like the CAL-B-catalyzed hydrolysis, exhibit remarkable chemoselectivity, targeting only the β-lactam for ring-opening while leaving the rest of the molecule intact. scispace.com
Regioselectivity: In reactions involving the unsymmetrical double bond, the site of attack is a key factor. In electrophilic additions, the regioselectivity is dictated by the formation of the more stable carbocation intermediate (Markovnikov's rule). libretexts.org The iodolactonization of the related 7-azabicyclo[4.2.0]oct-4-en-8-one derivative demonstrates high regio- and stereoselectivity in the functionalization of the double bond, driven by the intramolecular nature of the cyclization. researchgate.net
The interplay of these reactive centers and the ability to control the selectivity of their transformations make this compound a versatile building block in organic synthesis.
Theoretical and Computational Studies
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, have been instrumental in elucidating the molecular geometry and electronic characteristics of 7-Azabicyclo[4.2.0]oct-3-en-8-one and its derivatives. These calculations reveal a fused bicyclic system where a six-membered ring is fused to a four-membered ring. The six-membered ring typically adopts a chair-like conformation, while the four-membered ring is nearly planar due to significant ring strain.
X-ray crystallographic studies on related azabicyclo[4.2.0] systems provide experimental validation for these computational models. Key geometric parameters obtained from these studies are summarized below:
| Bond/Angle | Value (Å/°) |
| N7–C8 (lactam) | 1.41–1.43 |
| C3–C4 (double bond) | 1.34–1.36 |
| Ring junction angle | 95–100° |
The electronic structure of this compound is characterized by the interplay between the lactam functionality and the unsaturated carbocyclic ring. The nitrogen atom in the lactam can participate in hydrogen bonding, which is crucial for its interactions with other molecules and its role in various chemical reactions. The α,β-unsaturated ketone moiety enables the molecule to undergo conjugate addition reactions.
Mechanistic Probing of Reaction Pathways through Computational Modeling
Computational modeling has become an indispensable tool for exploring the complex reaction pathways involving this compound and related compounds. These studies help in understanding the energetics and feasibility of various transformations. For instance, the thermal rearrangement of 7-azabicyclo[4.2.0]oct-3-ene derivatives to 6-azabicyclo[3.2.1]oct-2-ene has been investigated computationally, revealing that the reaction is driven by the relief of ring strain.
Computational methods are also employed to study cycloaddition reactions, which are fundamental in the synthesis of bicyclic systems. researchgate.net The selection of an appropriate computational method, such as DFT with a suitable basis set (e.g., B3LYP-D3/cc-pVTZ), is crucial for obtaining accurate predictions of reaction barriers and stereoselectivity. The inclusion of solvent effects, often through implicit solvation models, further refines the accuracy of these predictions. researchgate.net
Recent advancements in computational chemistry, such as the use of neural network potentials, are further enhancing the ability to explore complex reaction networks and predict reaction outcomes with greater efficiency. arxiv.org
Kinetic Isotope Effect (KIE) Studies and Their Computational Interpretation
The kinetic isotope effect (KIE) is a powerful experimental and theoretical tool for elucidating reaction mechanisms by observing the change in reaction rate upon isotopic substitution. wikipedia.org In the context of reactions involving bicyclo[4.2.0]octane systems, KIE studies have been pivotal in distinguishing between different mechanistic possibilities.
For example, the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene was investigated using deuterium (B1214612) labeling. researchgate.net The observed KIE values were small, indicating a secondary isotope effect, which ruled out a mechanism involving a rate-determining researchgate.net hydrogen shift. researchgate.net Instead, the results supported a direct disrotatory ring-opening pathway. researchgate.net
Computational calculations of KIEs can provide valuable insights that complement experimental findings. researchgate.net Theoretical predictions of KIEs can help to validate proposed transition state structures and reaction mechanisms. nih.govepfl.ch
| Reaction | Deuterated Substrate | kH/kD | Temperature (°C) |
| Thermal Isomerization of cis-bicyclo[4.2.0]oct-7-ene | 2,2,5,5-d4-bicyclo[4.2.0]oct-7-ene | 1.17 (1.04 per D) | 250 |
| Thermal Isomerization of cis-bicyclo[4.2.0]oct-7-ene | 7,8-d2-bicyclo[4.2.0]oct-7-ene | 1.20 (1.10 per D) | 238 |
Strain Analysis and Aromaticity Considerations within the Bicyclic Framework
The bicyclo[4.2.0]octane framework is inherently strained due to the fusion of a six-membered ring with a four-membered cyclobutane (B1203170) ring. The estimated strain energy of this system is approximately 25–30 kcal/mol. This strain is a key factor influencing the reactivity of this compound and its derivatives, often driving ring-opening or rearrangement reactions to relieve this strain.
In certain derivatives, such as 7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one, the fusion of the bicyclic system to an aromatic ring introduces considerations of aromaticity. nih.gov The interplay between the strained bicyclic core and the aromatic moiety can lead to unique chemical properties and reactivity patterns. Computational studies can quantify the degree of aromaticity and strain, providing a deeper understanding of the structure-reactivity relationships in these complex molecules.
Applications As a Synthetic Building Block and Precursor
Utilization in Complex Molecule Synthesis
The inherent ring strain and functionality of 7-Azabicyclo[4.2.0]oct-3-en-8-one make it an attractive starting material for the synthesis of more intricate molecular structures. The presence of the α,β-unsaturated ketone moiety allows for a variety of chemical transformations, including conjugate additions, while the strained β-lactam ring can undergo selective ring-opening reactions. scispace.com These features enable chemists to introduce new functional groups and build upon the core scaffold in a controlled manner.
A pivotal application of this compound lies in asymmetric synthesis, where the creation of specific stereoisomers is crucial. Through enzymatic resolution, the racemic mixture of this compound can be efficiently separated. For instance, the use of Candida antarctica lipase (B570770) B (CAL-B) facilitates the enantioselective ring opening of the lactam. scispace.com This process yields enantiopure forms of the corresponding (-)-lactam and (+)-amino acid, which are invaluable precursors for the synthesis of chiral molecules. scispace.com
From this key β-lactam, a variety of other β-lactams and β-amino acids can be prepared by manipulating the olefinic functional group, demonstrating its utility in accessing a range of complex structures. dokumen.pub
Role in the Generation of Diverse Chemical Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery and chemical biology, aiming to create collections of structurally diverse small molecules. The this compound scaffold is a valuable starting point for generating such libraries. Its inherent functionality allows for the introduction of diversity at multiple points of the molecule.
By employing various synthetic transformations on the core structure, a library of compounds with different substituents and stereochemistries can be generated. For example, the double bond can be functionalized, the lactam ring can be opened or modified, and substituents can be added to the nitrogen atom. nih.gov This modular approach allows for the systematic exploration of chemical space around the azabicyclo[4.2.0]octane core. While specific large-scale library syntheses starting directly from this compound are not extensively documented in readily available literature, the synthesis of benzodiazepine-fused β-lactam libraries and other bicyclic β-lactams demonstrates the principle of using such scaffolds for creating diverse molecular collections. nih.gov
Development of Azabicyclo[4.2.0]octane Scaffolds for Advanced Organic Synthesis
The 7-azabicyclo[4.2.0]octane framework serves as a template for the development of more advanced and functionally rich scaffolds. The initial structure of this compound can be strategically modified to introduce a range of chemical handles, enabling further elaboration in multi-step synthetic sequences.
Key transformations for developing this scaffold include:
Ring-opening reactions: The strained β-lactam ring can be opened under acidic or basic conditions to yield functionalized amino acids. nih.gov This provides access to linear structures with defined stereochemistry.
Functionalization of the double bond: The alkene can undergo various reactions such as epoxidation, dihydroxylation, or hydrogenation, leading to a variety of saturated and functionalized bicyclic systems.
Rearrangements: Under thermal conditions, the 7-azabicyclo[4.2.0]oct-3-ene system can rearrange to the less strained 6-azabicyclo[3.2.1]oct-2-ene, offering a pathway to a different bicyclic scaffold. scispace.com
These modifications allow for the creation of a diverse set of azabicyclo[4.2.0]octane derivatives with tailored properties for specific applications in advanced organic synthesis.
Intermediate in the Synthesis of Scaffolds for Biologically Active Molecules
The 7-azabicyclo[4.2.0]octane core is a key structural motif in a number of biologically active compounds, particularly in the realm of pharmaceuticals. scispace.com Consequently, this compound serves as a crucial intermediate for the synthesis of scaffolds that can be further elaborated into potential drug candidates.
The β-lactam ring is the cornerstone of the vast family of penicillin and cephalosporin (B10832234) antibiotics. The 5-thia-1-azabicyclo[4.2.0]octane core of cephalosporins is structurally related to the scaffold of this compound, highlighting the importance of this bicyclic system in medicinal chemistry. scispace.com While this specific compound is not a direct precursor to commercial antibiotics, its chemistry informs the synthesis of novel β-lactam derivatives with potential antibacterial activity. nih.gov
Furthermore, the enantiopure amino acids obtained from the enzymatic resolution of this compound are valuable building blocks for synthesizing peptide mimics and other molecules with potential biological activity. scispace.com The rigid bicyclic framework can also be found in ligands for nicotinic acetylcholine (B1216132) receptors, suggesting its utility in the development of neurological drugs. acs.org A patent has described the synthesis of 2-azabicyclo[4.2.0]octane compounds with antitumor activity, further underscoring the potential of this scaffold in medicinal chemistry. google.com
Below is a table summarizing the types of reactions and resulting scaffolds derived from this compound for the synthesis of biologically relevant molecules.
| Starting Material | Reaction Type | Resulting Scaffold/Molecule Type | Potential Biological Relevance |
| (±)-7-Azabicyclo[4.2.0]oct-3-en-8-one | Enzymatic Resolution (CAL-B) | Enantiopure (-)-lactam and (+)-amino acid | Chiral building blocks for asymmetric synthesis |
| This compound | Ring-opening | Functionalized β-amino acids | Precursors for peptides and other bioactive molecules |
| This compound | Double bond functionalization | Saturated/functionalized azabicyclo[4.2.0]octanes | Modified scaffolds for medicinal chemistry |
| This compound | Thermal Rearrangement | 6-Azabicyclo[3.2.1]oct-2-ene | Access to alternative bicyclic systems |
| Azabicyclo[4.2.0]octane derivatives | Further elaboration | Nicotinic Acetylcholine Receptor Ligands | Neurological drug discovery |
| 2-Azabicyclo[4.2.0]octane derivatives | Cycloaddition reactions | Polysubstituted 2-azabicyclo[4.2.0]octanes | Antitumor agents |
Future Research Directions and Perspectives
Development of Novel Catalytic and Asymmetric Synthetic Routes
The synthesis of the 7-azabicyclo[4.2.0]oct-3-en-8-one scaffold, particularly in an enantiomerically pure form, remains a significant challenge that invites the development of more efficient and selective catalytic methods. While enzymatic resolutions, such as the kinetic resolution of the racemic compound using Candida antarctica lipase (B570770) B (CAL-B), have shown high efficiency, future research will likely focus on catalytic asymmetric approaches that can construct the chiral framework in a single step.
Future avenues of exploration include:
Transition Metal-Catalyzed Cycloadditions : Research into metal-catalyzed [2+2] cycloadditions of allenes or alkynes could provide direct access to the bicyclo[4.2.0]octene system. acs.orgacs.org The development of chiral ligand-metal complexes, for instance using rhodium or copper, could enable highly enantioselective transformations. rsc.orgfrontiersin.org
Organocatalysis : The use of chiral Brønsted acids or bases and bifunctional organocatalysts represents a promising metal-free alternative for asymmetric synthesis. frontiersin.org These catalysts could activate substrates for intramolecular cyclizations or cycloadditions with high stereocontrol.
Photochemical Methods : Photochemical [2+2] cycloadditions offer a powerful tool for constructing four-membered rings. nih.gov Future work could focus on developing chiral photosensitizers or templates that can induce enantioselectivity in the formation of the azabicyclic ring system.
A comparative look at potential catalytic systems is presented below.
| Catalytic Approach | Potential Advantages | Key Research Challenge |
| Enzymatic Resolution | High enantioselectivity (>98% ee reported for CAL-B) | Limited to kinetic resolution (max 50% yield of one enantiomer) |
| Asymmetric Metal Catalysis | High turnover, potential for high diastereo- and enantioselectivity rsc.org | Ligand design, catalyst stability, and cost |
| Organocatalysis | Metal-free, environmentally benign, readily available catalysts frontiersin.org | Catalyst loading, substrate scope, achieving high selectivity |
| Photochemical Synthesis | Access to unique and strained structures nih.gov | Controlling stereoselectivity, scalability |
Exploration of Undiscovered Reactivity Patterns and Selectivity Control
The inherent ring strain of the bicyclo[4.2.0] system, estimated at 25–30 kcal/mol, governs its reactivity, making it susceptible to various transformations. While foundational reactions like oxidation, reduction, and substitution have been noted, a vast potential for uncovering new reactivity patterns exists.
Key areas for future investigation include:
Ring-Opening and Rearrangement Reactions : The fused β-lactam is prone to ring-opening. Exploring this reactivity with novel reagents could lead to the synthesis of diverse functionalized monocyclic systems. Additionally, thermal or metal-catalyzed rearrangements, such as the observed rearrangement of a related 7-azabicyclo[4.2.0]oct-3-ene to a 6-azabicyclo[3.2.1]oct-2-ene, could be systematically studied to produce new scaffolds.
Selective Functionalization : Developing methods for the site-selective functionalization of the alkene, the lactam, or the allylic positions is crucial. This would involve controlling the regioselectivity and stereoselectivity of reactions like epoxidation, dihydroxylation, or C-H activation.
Cycloaddition Reactions : The double bond in the six-membered ring can act as a dienophile or alkene component in various cycloaddition reactions, providing a pathway to more complex polycyclic systems. researchgate.net
Advanced Spectroscopic and Structural Investigations
A thorough understanding of the three-dimensional structure and electronic properties of this compound is fundamental to predicting its reactivity and interactions. While X-ray crystallography has been used for related azabicyclic compounds, detailed structural analysis of the title compound and its derivatives is a critical area for future work.
Future research should focus on:
High-Resolution Spectroscopy : Employing advanced NMR techniques, such as 2D NOESY, can provide detailed insights into the stereochemistry and conformation of these molecules in solution. acs.org
X-ray Crystallography : Obtaining single-crystal X-ray structures of the parent compound and its key derivatives will provide definitive data on bond lengths, bond angles, and ring conformation. acs.org This is essential for validating computational models and understanding strain effects.
Chiroptical Spectroscopy : Techniques like Circular Dichroism (CD) will be invaluable for assigning the absolute configuration of enantiomerically enriched products resulting from asymmetric syntheses.
| Spectroscopic Technique | Information Gained | Research Goal |
| NMR (1H, 13C, 2D) | Connectivity, relative stereochemistry, solution-state conformation nih.gov | Full spectral assignment and conformational analysis of new derivatives. |
| X-ray Crystallography | Precise bond lengths/angles, solid-state conformation, absolute stereochemistry acs.org | Elucidate the structure of the parent compound and key intermediates. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C=C, N-H) nih.gov | Monitor reaction progress and confirm product formation. |
| Mass Spectrometry (HR-MS) | Exact mass and molecular formula nih.gov | Confirm the identity of synthesized compounds. |
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
Modern synthetic chemistry is increasingly driven by the principles of green chemistry and the adoption of enabling technologies like flow chemistry. thieme-connect.de These approaches offer enhanced safety, efficiency, and scalability, which are particularly relevant for reactions involving strained or potentially unstable intermediates. acs.org
Future research directions include:
Developing Continuous Flow Syntheses : Translating key synthetic steps, such as cycloadditions or functional group manipulations, into a continuous flow process. thieme-connect.de This could allow for better control over reaction temperature and time, potentially improving yields and selectivity.
Solvent Minimization and Green Solvents : Investigating the synthesis in environmentally benign solvents or even under solvent-free conditions, which can be more feasible in flow reactors due to enhanced heat and mass transfer. thieme-connect.de
Computational Design of New Derivatives and Transformations
Computational chemistry provides a powerful predictive tool for guiding synthetic efforts. Quantum chemical calculations can be used to investigate reaction mechanisms, predict the stability of intermediates, and design new molecules with desired properties. ucdavis.edu
Prospective computational studies could focus on:
Mechanism Elucidation : Using Density Functional Theory (DFT) to model potential reaction pathways for new catalytic transformations, helping to explain observed selectivity and to optimize reaction conditions.
Predicting Reactivity : Calculating molecular properties such as frontier molecular orbital energies and electrostatic potential maps to predict the most likely sites for nucleophilic or electrophilic attack, guiding the exploration of new reactions.
Designing Novel Derivatives : In silico design of new derivatives of this compound with specific electronic or steric properties. This can accelerate the discovery of molecules with enhanced biological activity or novel material properties. For example, computational screening could identify derivatives with optimal geometries for binding to a specific enzyme active site.
Q & A
Q. What are the optimal synthetic routes for preparing 7-Azabicyclo[4.2.0]oct-3-en-8-one, and how can reaction conditions be optimized for yield and purity?
The synthesis of this bicyclic lactam typically involves ring-closing strategies or rearrangement reactions. For example, methyl iodide-mediated alkylation of precursor bicyclic amines under reflux conditions (e.g., 9 hours in methyl iodide) yields 7-methyl derivatives with 85% efficiency, as demonstrated by Paquette and Kelly . Optimization requires monitoring reaction progress via TLC or GC-MS, adjusting temperature to minimize side products like β-lactam isomers, and employing vacuum distillation for purification. Characterization via IR (e.g., carbonyl stretch at 1760 cm⁻¹) and ¹H NMR (vinyl protons at δ 5.27–5.82 ppm) is critical .
Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound and its derivatives?
Key methods include:
- IR spectroscopy : Detection of lactam carbonyl absorption near 1675–1760 cm⁻¹ .
- ¹H NMR : Identification of bridge protons (e.g., doublets at δ 3.1 and 2.1 ppm with J = 14 Hz) and vinyl resonances .
- X-ray crystallography : Programs like SHELXL or ORTEP-3 enable precise determination of ring puckering and substituent geometry. For example, Cremer-Pople puckering coordinates can quantify nonplanar distortions in bicyclic systems .
Advanced Research Questions
Q. How does neighboring-group participation by sulfonamide nitrogen influence the rearrangement of 7-Azabicyclo[4.2.0]oct-3-ene to 6-Azabicyclo[3.2.1]oct-2-ene?
This rearrangement involves a [2,3]-sigmatropic shift facilitated by sulfonamide nitrogen acting as an electron donor. Kinetic studies reveal that electron-withdrawing substituents on the sulfonamide group accelerate the reaction by stabilizing transition-state partial charges. Computational modeling (e.g., DFT) can map the energy landscape, while isotopic labeling (e.g., ¹⁵N) tracks nitrogen migration pathways .
Q. What mechanistic insights explain the tautomeric equilibrium between 7-Azabicyclo[4.2.0]octadienes and their monocyclic counterparts?
The equilibrium is driven by ring strain and conjugation effects. High-resolution X-ray data and variable-temperature NMR experiments show that the bicyclic form dominates in nonpolar solvents due to reduced steric strain, while polar solvents stabilize ring-opened tautomers via solvation of the lactam carbonyl. Activation parameters (ΔH‡ and ΔS‡) derived from Eyring plots quantify the energy barrier for interconversion .
Q. How can biocatalytic methods like CAL-B-mediated kinetic resolution improve enantioselective synthesis of this compound?
CAL-B (lipase B from Candida antarctica) catalyzes the hydrolytic resolution of racemic mixtures with high enantioselectivity (E > 500). Key parameters include:
- Solvent choice : Nonpolar media (e.g., MTBE) enhance enzyme stability.
- Substrate engineering : Introducing bulky substituents near the lactam nitrogen increases steric discrimination.
- Process design : Batch vs. continuous-flow systems impact conversion rates and enantiomeric excess .
Data Analysis and Contradiction Resolution
Q. How should researchers address contradictions in reported spectroscopic data for this compound derivatives?
Discrepancies often arise from solvent effects, impurities, or crystallographic disorder. Strategies include:
- Cross-validation : Compare IR, NMR, and mass spectrometry data across multiple studies .
- Computational chemistry : Simulate NMR shifts using software like Gaussian or ADF to identify outliers .
- Crystallographic refinement : Use SHELXL to model disorder and validate bond lengths/angles against databases like Cambridge Structural Database .
Q. What statistical approaches are recommended for analyzing substituent effects on reaction rates or equilibrium constants?
- Multivariate regression : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with kinetic data.
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets with multiple substituent variables.
- Bayesian inference : Quantify uncertainty in rare or low-yield reactions .
Methodological Guidance
Q. How can researchers design robust experimental protocols to study ring puckering dynamics in bicyclic lactams?
Q. What criteria should guide the selection of computational methods for modeling tautomeric equilibria or reaction mechanisms?
- Accuracy vs. cost : DFT (e.g., B3LYP-D3/cc-pVTZ) balances precision and computational load for medium-sized systems.
- Solvent effects : Include implicit solvation models (e.g., COSMO-RS) or explicit solvent molecules.
- Transition-state validation : Verify imaginary frequencies and intrinsic reaction coordinate (IRC) plots .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility when reporting synthetic procedures for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
